

A Comparative Analysis of the Cost-Effectiveness of Anilazine in Research Applications

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Compound of Interest

Compound Name: Anilazine

Cat. No.: B1666039

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cost-effectiveness of **Anilazine** for research applications. Due to a lack of publicly available data on the in-vitro antifungal efficacy of **Anilazine** against common laboratory fungal strains, this guide offers a framework for researchers to conduct their own cost-effectiveness analysis. We provide current pricing information for **Anilazine** and a selection of potential alternatives, a detailed experimental protocol for determining antifungal efficacy, and a discussion of their mechanisms of action.

I. Cost Comparison of Anilazine and Alternatives

The following table summarizes the approximate costs of **Anilazine** and a selection of chemical and natural antifungal compounds that could be considered as alternatives in a research setting. Prices are based on currently available information from various suppliers and are subject to change.

Compound	Supplier Example(s)	Quantity	Price (USD)	Price per Unit (USD/g or USD/mL)
Anilazine	MedKoo Biosciences	50 mg	\$350.00	\$7000.00/g
Chlorothalonil	Various agricultural suppliers	Varies	Varies	~\$0.05 - \$0.20/g (technical grade)
Research grade	1 g	~\$50.00 - \$100.00	\$50.00 - \$100.00/g	
Mancozeb	Various agricultural suppliers	800 g	~\$15.00	~\$0.02/g (technical grade) [1][2][3]
Research grade	100 g	~\$40.00 - \$80.00	\$0.40 - \$0.80/g	
Eugenol	Fisher Scientific, Sigma-Aldrich	100 mL	~\$45.00 - \$134.00	~\$0.45 - \$1.34/mL[4][5]
Thymol	Various suppliers	500 g	~\$50.00 - \$100.00	~\$0.10 - \$0.20/g[6][7]

Note: Prices for research-grade chemicals can vary significantly between suppliers and based on purity. The prices for agricultural-grade fungicides are provided for general comparison but may not be suitable for all research applications.

II. Performance Comparison: A Framework for Evaluation

A direct comparison of the performance of **Anilazine** with alternatives in a research context is hampered by the lack of published in-vitro efficacy data for **Anilazine** against common laboratory fungal strains. However, researchers can determine the efficacy of these compounds in their own laboratories using standardized methods. The key performance metric for antifungal agents is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table provides some reported MIC or IC50 (half-maximal inhibitory concentration) values for the alternative compounds against the model yeast *Saccharomyces cerevisiae* and the common mold *Aspergillus niger*. This data can serve as a benchmark when evaluating **Anilazine**.

Compound	Target Organism	Reported MIC/IC50	Citation(s)
Chlorothalonil	<i>Saccharomyces cerevisiae</i>	IC50: ~0.25 µg/mL	[8]
Mancozeb	<i>Saccharomyces cerevisiae</i>	Growth inhibition observed at various concentrations	[9][10][11]
Eugenol	<i>Saccharomyces cerevisiae</i>	Fungicidal; induces cell lysis	[12][13]
Thymol	<i>Saccharomyces cerevisiae</i>	MIC: 80 µg/mL	[14]
Anilazine	<i>Aspergillus niger</i>	No data available	

III. Experimental Protocols

To determine the cost-effectiveness of **Anilazine** and its alternatives, a standardized experimental protocol to measure their antifungal efficacy is crucial. The following is a detailed methodology for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

- Test compounds (**Anilazine** and alternatives)
- Fungal strain of interest (e.g., *Saccharomyces cerevisiae*, *Aspergillus niger*)
- Sterile 96-well microtiter plates

- Appropriate sterile liquid growth medium (e.g., RPMI-1640, Yeast Peptone Dextrose (YPD) broth)
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- Microplate reader
- Incubator

2. Preparation of Fungal Inoculum:

- Culture the fungal strain on an appropriate agar medium to obtain fresh, viable colonies.
- For yeast, suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ cells/mL).
- For molds, harvest spores from a mature culture and suspend them in sterile saline with a surfactant (e.g., Tween 80). Adjust the spore concentration to $1-5 \times 10^6$ spores/mL using a hemocytometer.
- Dilute the standardized fungal suspension in the growth medium to the final desired inoculum concentration (typically $0.5-2.5 \times 10^3$ cells/mL for yeast or $0.4-5 \times 10^4$ spores/mL for molds).

3. Preparation of Antifungal Stock Solutions and Dilutions:

- Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of each compound in the 96-well plate using the growth medium to achieve a range of concentrations. The final volume in each well should be 100 μ L.

4. Inoculation and Incubation:

- Add 100 μ L of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
- Include a positive control (fungal inoculum in medium without any antifungal) and a negative control (medium only).
- Incubate the plate at an appropriate temperature (e.g., 30-37°C) for 24-72 hours, depending on the growth rate of the fungus.

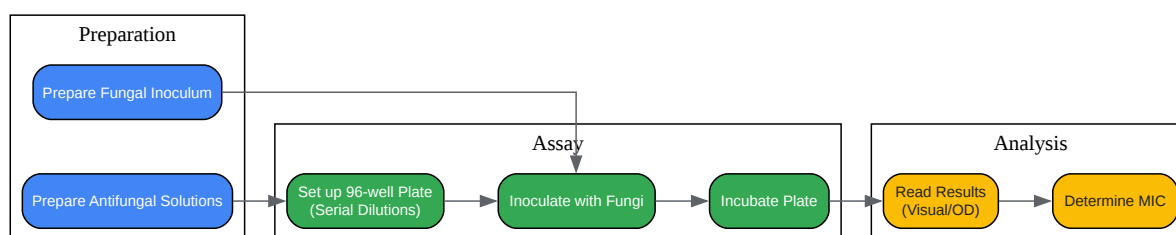
5. Determination of MIC:

- The MIC is the lowest concentration of the antifungal agent that shows no visible growth. Growth can be assessed visually or by measuring the optical density (OD) at a specific

wavelength (e.g., 600 nm) using a microplate reader.

- The MIC is typically defined as the concentration that causes a significant reduction (e.g., 50% or 90%) in growth compared to the positive control.

Experimental Workflow Diagram



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Workflow for MIC Determination

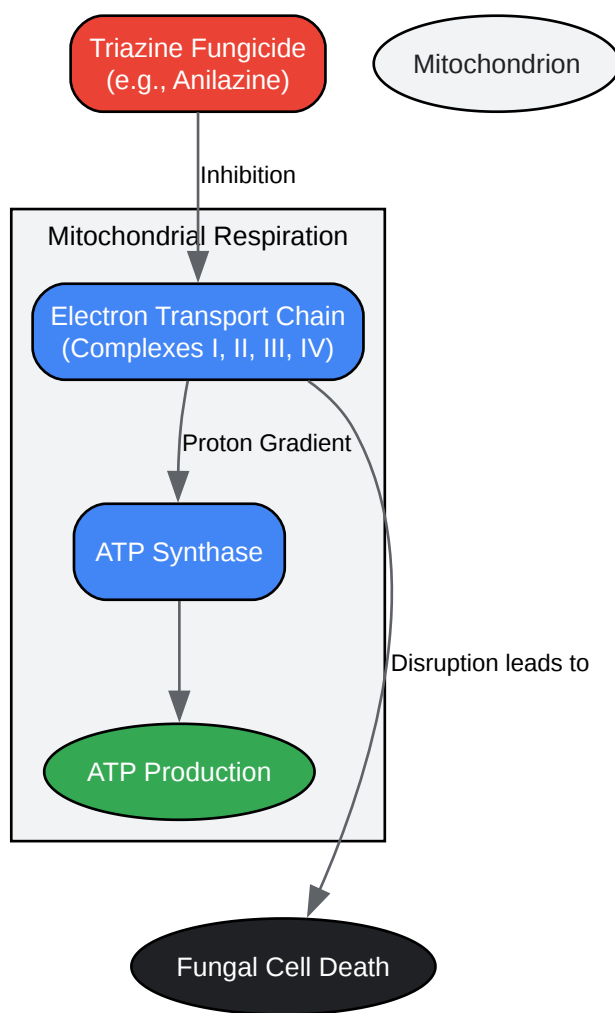
IV. Mechanism of Action and Signaling Pathways

Anilazine belongs to the triazine class of fungicides. While its exact mechanism of action in all fungal species is not fully elucidated, it is known to be a multi-site inhibitor, primarily affecting cellular respiration.

Proposed Mechanism of Action of Triazine Fungicides

Triazine fungicides, including **Anilazine**, are thought to interfere with multiple metabolic pathways within the fungal cell. A key proposed mechanism involves the inhibition of enzymes in the mitochondrial electron transport chain, leading to a disruption of ATP synthesis and ultimately cell death.

The following diagram illustrates a simplified representation of the proposed signaling pathway affected by triazine fungicides.



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Proposed Mechanism of Triazine Fungicides

V. Conclusion and Recommendations

The cost-effectiveness of **Anilazine** in research applications is currently difficult to assess due to the high cost of research-grade material and the lack of publicly available performance data in a laboratory setting. While it has a history as an agricultural fungicide, its utility and economic viability for in-vitro research remain to be determined on a case-by-case basis.

Researchers are encouraged to use the provided framework to:

- Source research-grade **Anilazine** and potential alternatives to obtain accurate, current pricing.

- Perform in-vitro susceptibility testing using the provided protocol to determine the MIC of each compound against the fungal strain(s) of interest.
- Calculate a cost-per-inhibition unit by dividing the cost of the compound by its efficacy (e.g., cost per $\mu\text{g/mL}$ of MIC). This will provide a quantitative measure of cost-effectiveness.

By conducting such a direct comparative analysis, researchers can make an informed decision on whether **Anilazine** or an alternative compound is the most cost-effective solution for their specific research needs.

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